methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

Lipophilicity Synthetic Intermediate Chromatography

Procure this critical intermediate for indomethacin synthesis and acemetacin/indomethacin impurity reference standard. Its methyl ester moiety confers an optimal logP of 2.32, ensuring efficient organic-phase N-acylation and chromatographic separation, distinct from the free acid. This solid (m.p. 65–68°C) provides precise purity assessment and is essential for ICH-compliant analytical method validation and SAR studies.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 7588-36-5
Cat. No. B028755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
CAS7588-36-5
Synonyms5-Methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester; 
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC
InChIInChI=1S/C13H15NO3/c1-8-10(7-13(15)17-3)11-6-9(16-2)4-5-12(11)14-8/h4-6,14H,7H2,1-3H3
InChIKeyJYUNCKSXPPDNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5) | Key Indole Intermediate for NSAID Synthesis and Impurity Analysis


Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 7588-36-5) is a substituted indole-3-acetic acid methyl ester with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol [1]. This compound serves as a critical synthetic intermediate in the preparation of indomethacin and structurally related non-steroidal anti-inflammatory drugs (NSAIDs), where the methyl ester moiety functions as a protective group for the carboxylic acid functionality during N-acylation reactions . Additionally, it is cataloged as an impurity reference material for acemetacin and indomethacin, indicating its relevance in pharmaceutical quality control and analytical method development .

Why Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate Cannot Be Simply Replaced by Free Acid or Other Indole Esters


Within the class of 5‑methoxy‑2‑methylindole‑3‑acetic acid derivatives, simple substitution is precluded by fundamental differences in physicochemical properties that directly impact synthetic utility and analytical performance. The target compound's methyl ester moiety confers a distinct logP (2.32) and melting point (65–68 °C) compared to the free acid (logP ~2.29, m.p. 161–165 °C) and the indomethacin methyl ester (logP ~3.78, m.p. 99–100 °C) . These variations govern key operational parameters: the methyl ester's intermediate lipophilicity enables efficient chromatographic separation and organic-phase reactions without the aqueous solubility and acid‑base reactivity of the free acid, while its distinct melting point provides a convenient handle for purity assessment and solid‑state handling [1]. Furthermore, the compound's documented role as a specific impurity reference standard for acemetacin and indomethacin underscores that regulatory and analytical methods are validated against this exact chemical entity, not a functional analog .

Quantitative Differentiation of Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate vs. Free Acid and N‑Acylated Analogs


Lipophilicity (LogP): Intermediate Value Optimizes Synthetic Handling vs. Free Acid and N‑Acylated Derivatives

The target methyl ester exhibits a calculated LogP of 2.32, which is nearly identical to the free acid (LogP 2.29) but substantially lower than the indomethacin methyl ester (LogP 3.78) . This intermediate lipophilicity facilitates efficient extraction and purification by normal‑phase chromatography without the excessive hydrophobicity that can complicate handling of fully N‑acylated derivatives.

Lipophilicity Synthetic Intermediate Chromatography

Melting Point: Convenient Solid‑State Handling vs. High‑Melting Free Acid and Low‑Melting N‑Acylated Ester

The target compound melts at 65–68 °C, which is significantly lower than the free acid (161–165 °C) but higher than the indomethacin methyl ester (99–100 °C) [1][2]. This moderate melting range allows for facile recrystallization and handling as a solid at room temperature, while the free acid requires higher temperatures for melting and may present greater thermal stability concerns during processing.

Physical Property Solid-State Handling Purity Assessment

Protecting Group Strategy: Methyl Ester Enables N‑Acylation Without Competing Side Reactions

In the synthesis of indomethacin, the carboxylic acid group of 5‑methoxy‑2‑methylindole‑3‑acetic acid must be protected to prevent interference during N‑acylation with p‑chlorobenzoyl chloride. The methyl ester derivative serves this purpose, allowing clean N‑acylation followed by subsequent hydrolysis to regenerate the free acid [1]. Alternative protecting groups such as tert‑butyl esters have been employed but require harsher acidic deprotection conditions that may not be compatible with all downstream functional groups [2].

Synthetic Methodology Protecting Group Indomethacin Synthesis

Regulatory Acceptance: Documented Use as an Acemetacin/Indomethacin Impurity Reference Standard

Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is explicitly listed and commercially supplied as an impurity reference material for acemetacin and indomethacin [1]. This designation indicates that the compound is a known, characterized impurity in these drug substances, and its availability as a certified reference standard is essential for method validation, system suitability testing, and quantification of impurity levels in compliance with ICH guidelines.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Optimal Procurement and Application Scenarios for Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate


Synthesis of Indomethacin and N‑Deschlorobenzoyl Indomethacin

As a key intermediate, this methyl ester is employed in the N‑acylation of 5‑methoxy‑2‑methylindole‑3‑acetic acid to install the p‑chlorobenzoyl group, a critical step in indomethacin synthesis. The methyl ester protecting group is subsequently removed via mild alkaline hydrolysis to yield the active NSAID [1]. The compound is also used to prepare N‑Deschlorobenzoyl Indomethacin, a metabolite of indomethacin, for pharmacokinetic and metabolism studies .

Pharmaceutical Impurity Profiling and Method Validation

This compound is a recognized impurity in acemetacin and indomethacin drug substances. It is procured as a certified reference standard for use in HPLC, GC, and LC‑MS methods to identify, quantify, and control impurity levels during pharmaceutical development, stability studies, and quality control release testing . Its use ensures compliance with ICH Q3A/Q3B guidelines and supports ANDA/DMF submissions.

Synthesis of Labeled Internal Standards (e.g., Deuterated Analogs)

The compound serves as the non‑deuterated precursor for the synthesis of Methyl 5‑Methoxy‑2‑methylindole‑3‑acetate‑d3, which is itself an intermediate in the preparation of N‑Deschlorobenzoyl Indomethacin‑d3, a labeled analogue used as an internal standard in LC‑MS/MS quantification of indomethacin and its metabolites in biological matrices .

Development of Novel NSAID Analogs and Prodrugs

Researchers investigating structure‑activity relationships (SAR) around the indomethacin scaffold utilize this methyl ester as a versatile building block. Its intermediate lipophilicity (LogP 2.32) and solid‑state handling properties make it suitable for parallel synthesis and combinatorial chemistry approaches aimed at discovering selective COX‑2 inhibitors or dual COX/5‑LOX inhibitors with improved safety profiles .

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